molecular formula C15H19N3O5 B13795176 tert-Butyl 2-{[(2-nitropyridin-3-yl)oxy]methyl}-2,5-dihydro-1H-pyrrole-1-carboxylate CAS No. 912843-70-0

tert-Butyl 2-{[(2-nitropyridin-3-yl)oxy]methyl}-2,5-dihydro-1H-pyrrole-1-carboxylate

Cat. No.: B13795176
CAS No.: 912843-70-0
M. Wt: 321.33 g/mol
InChI Key: RLBYONPANQFITH-UHFFFAOYSA-N
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Description

tert-Butyl 2-{[(2-nitropyridin-3-yl)oxy]methyl}-2,5-dihydro-1H-pyrrole-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrrole ring, a nitropyridine moiety, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-{[(2-nitropyridin-3-yl)oxy]methyl}-2,5-dihydro-1H-pyrrole-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Nitropyridine Moiety: The nitropyridine group is introduced via nucleophilic substitution reactions, where a suitable nitropyridine derivative reacts with the pyrrole intermediate.

    Esterification: The final step involves the esterification of the pyrrole derivative with tert-butyl chloroformate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-{[(2-nitropyridin-3-yl)oxy]methyl}-2,5-dihydro-1H-pyrrole-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitropyridine moiety can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrole ring and nitropyridine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyrrole and nitropyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 2-{[(2-nitropyridin-3-yl)oxy]methyl}-2,5-dihydro-1H-pyrrole-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to undergo specific chemical modifications.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities, including anti-inflammatory and anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of tert-Butyl 2-{[(2-nitropyridin-3-yl)oxy]methyl}-2,5-dihydro-1H-pyrrole-1-carboxylate involves its interaction with specific molecular targets. The nitropyridine moiety can participate in electron transfer reactions, while the pyrrole ring can engage in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(2-nitropyridin-3-yl)piperazine-1-carboxylate
  • tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate
  • tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate

Uniqueness

tert-Butyl 2-{[(2-nitropyridin-3-yl)oxy]methyl}-2,5-dihydro-1H-pyrrole-1-carboxylate is unique due to the presence of both a nitropyridine moiety and a pyrrole ring in its structure

Properties

CAS No.

912843-70-0

Molecular Formula

C15H19N3O5

Molecular Weight

321.33 g/mol

IUPAC Name

tert-butyl 2-[(2-nitropyridin-3-yl)oxymethyl]-2,5-dihydropyrrole-1-carboxylate

InChI

InChI=1S/C15H19N3O5/c1-15(2,3)23-14(19)17-9-5-6-11(17)10-22-12-7-4-8-16-13(12)18(20)21/h4-8,11H,9-10H2,1-3H3

InChI Key

RLBYONPANQFITH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC=CC1COC2=C(N=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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